Cas no 2228548-89-6 (3-amino-1-(6-bromo-3-chloro-2-fluorophenyl)propan-1-ol)

3-amino-1-(6-bromo-3-chloro-2-fluorophenyl)propan-1-ol structure
2228548-89-6 structure
Product Name:3-amino-1-(6-bromo-3-chloro-2-fluorophenyl)propan-1-ol
CAS No:2228548-89-6
MF:C9H10BrClFNO
MW:282.537204265594
CID:6226885
PubChem ID:165678472
Update Time:2024-01-08

3-amino-1-(6-bromo-3-chloro-2-fluorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(6-bromo-3-chloro-2-fluorophenyl)propan-1-ol
    • EN300-1919678
    • 2228548-89-6
    • Inchi: 1S/C9H10BrClFNO/c10-5-1-2-6(11)9(12)8(5)7(14)3-4-13/h1-2,7,14H,3-4,13H2
    • InChI Key: STTIPIWXGQEBOD-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1C(CCN)O)F)Cl

Computed Properties

  • Exact Mass: 280.96183g/mol
  • Monoisotopic Mass: 280.96183g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.2Ų

3-amino-1-(6-bromo-3-chloro-2-fluorophenyl)propan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1919678-0.05g
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Enamine
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Enamine
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